2-(2-(Thiophen-2-yl)acetamido)thiophene-3-carboxamide
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Overview
Description
2-[2-(thiophen-2-yl)acetamido]thiophene-3-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry . The compound 2-[2-(thiophen-2-yl)acetamido]thiophene-3-carboxamide is of particular interest due to its potential biological activities and its role in the synthesis of other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(thiophen-2-yl)acetamido]thiophene-3-carboxamide typically involves the condensation of thiophene derivatives with acetamido groups. One common method involves the reaction of thiophene-2-carboxylic acid with thiophene-2-yl acetamide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production of thiophene derivatives, including 2-[2-(thiophen-2-yl)acetamido]thiophene-3-carboxamide, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[2-(thiophen-2-yl)acetamido]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding thiol derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, alcohols, halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Various substituted thiophene derivatives
Scientific Research Applications
2-[2-(thiophen-2-yl)acetamido]thiophene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of organic semiconductors, corrosion inhibitors, and other industrial applications
Mechanism of Action
The mechanism of action of 2-[2-(thiophen-2-yl)acetamido]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to anti-inflammatory or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure
Uniqueness
2-[2-(thiophen-2-yl)acetamido]thiophene-3-carboxamide is unique due to its specific acetamido and carboxamide functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H10N2O2S2 |
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Molecular Weight |
266.3 g/mol |
IUPAC Name |
2-[(2-thiophen-2-ylacetyl)amino]thiophene-3-carboxamide |
InChI |
InChI=1S/C11H10N2O2S2/c12-10(15)8-3-5-17-11(8)13-9(14)6-7-2-1-4-16-7/h1-5H,6H2,(H2,12,15)(H,13,14) |
InChI Key |
NPPQOOAIZHLAMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NC2=C(C=CS2)C(=O)N |
Origin of Product |
United States |
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